molecular formula C14H18FN3O3 B14800764 (S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate

(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate

Cat. No.: B14800764
M. Wt: 295.31 g/mol
InChI Key: OXSNYUNGJXEXHZ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties.

Preparation Methods

The synthesis of (S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorine atom: This step typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carbamate formation: The final step involves the reaction of the benzodiazepine derivative with tert-butyl chloroformate to form the carbamate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Scientific Research Applications

(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anxiolytic or anticonvulsant effects.

    Industry: It may be used in the development of new pharmaceuticals or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and alprazolam. While these compounds share a similar core structure, the presence of different substituents, such as the fluorine atom in this compound, can lead to variations in their pharmacological profiles. For example, the fluorine atom may enhance the compound’s lipophilicity, potentially leading to faster onset of action and altered metabolic pathways.

Similar compounds include:

Properties

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

IUPAC Name

tert-butyl N-(6-fluoro-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate

InChI

InChI=1S/C14H18FN3O3/c1-14(2,3)21-13(20)17-10-7-16-9-6-4-5-8(15)11(9)18-12(10)19/h4-6,10,16H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OXSNYUNGJXEXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=C(C(=CC=C2)F)NC1=O

Origin of Product

United States

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